N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 4-methyl-1,2,4-triazole-3-thiol moiety linked via a sulfanyl group. This scaffold is associated with diverse biological activities, including antiviral, anti-inflammatory, and enzyme inhibitory properties . The compound’s structural flexibility allows for modifications at the triazole ring or phenyl substituents, enabling tailored pharmacological profiles.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-5-4-6-11(10(9)2)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAABBZVUNMJVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 370.47 g/mol. The presence of methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The triazole moiety is known for its role in inhibiting various biological processes by modulating enzyme activities. Research indicates that this compound may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways, leading to therapeutic effects against various diseases.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Antimicrobial Efficacy
- A study involving clinical isolates from patients demonstrated that the compound effectively inhibited resistant strains of bacteria commonly associated with hospital-acquired infections.
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Case Study 2: Cancer Treatment
- In vivo studies on mice bearing tumor xenografts showed a significant reduction in tumor size following treatment with this compound compared to control groups.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF₃) groups on the phenyl ring may enhance electrophilic interactions with biological targets, as seen in analogs like N-(3-chlorophenyl)-2-[(4-methyl-triazol-3-yl)sulfanyl]acetamide .
Antiviral and Virucidal Activity
Derivatives of 2-[(4-methyl-4H-triazol-3-yl)sulfanyl]acetamide exhibit antiviral properties:
Notes:
Anti-Exudative Activity
Triazole-acetamide derivatives demonstrate anti-inflammatory effects:
Insights :
Enzyme Inhibition and Target Interactions
Several analogs target microbial enzymes, such as Mycobacterium tuberculosis DprE1 and KasA:
Structural Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
